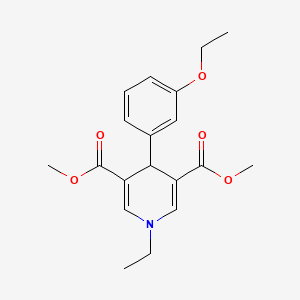
N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea, also known as Dichlobenil, is an organic compound that belongs to the class of urea herbicides. It is widely used in agriculture to control the growth of weeds, particularly in non-crop areas such as roadsides, railways, and industrial sites. This compound has also been studied for its potential applications in scientific research due to its unique properties.
作用机制
The mechanism of action of N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea involves inhibition of cellulose synthesis in the cell wall of plants. This results in the disruption of normal cell growth and division, ultimately leading to plant death. The compound is selective in its action, targeting only the cell walls of certain plant species while leaving others unaffected.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea has been shown to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the activity of cellulose synthase, an enzyme involved in the synthesis of cellulose in the cell wall. This results in the accumulation of abnormal cell wall material and the disruption of normal cell growth and division. Additionally, N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea has been shown to inhibit lignification, the process by which lignin is deposited in the cell wall, resulting in reduced plant strength and rigidity.
实验室实验的优点和局限性
One advantage of using N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea in lab experiments is its specificity in targeting certain plant species. This allows for precise control over experimental conditions and reduces the potential for unintended effects on non-target organisms. However, one limitation of using N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea is its potential toxicity to humans and other animals. Careful handling and disposal procedures must be followed to ensure safety.
未来方向
There are a number of potential future directions for research on N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea. One area of interest is the development of new herbicides based on the structure and properties of N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea. Additionally, further studies on the mechanism of action of N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea could lead to a better understanding of plant growth and development. Finally, research on the potential environmental impacts of N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea could inform the development of more sustainable agricultural practices.
合成方法
The synthesis of N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea involves the reaction of 2,4-dichlorophenyl isocyanate with 4-methoxybenzylamine under controlled conditions. The resulting compound is a white crystalline powder that is soluble in organic solvents such as acetone and ethanol.
科学研究应用
N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea has been studied extensively for its potential applications in scientific research. It has been shown to have inhibitory effects on the growth and development of various plant species, making it a useful tool for studying plant physiology and morphology. Additionally, it has been used in studies on the role of cell wall synthesis and lignification in plant growth and development.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-21-12-5-2-10(3-6-12)9-18-15(20)19-14-7-4-11(16)8-13(14)17/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSBICNQXKUSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5790684.png)
![1-(cyclopropylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5790690.png)
![1'-[(cyclopentylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5790700.png)
![4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide](/img/structure/B5790707.png)

![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazole](/img/structure/B5790721.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5790722.png)

![4-[(2-fluorophenoxy)methyl]-1-phenyl-1H-pyrazole](/img/structure/B5790739.png)
![N'-[1-(4-methylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5790742.png)

![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5790758.png)

